3-{1-[(Tert-butoxy)carbonyl]azepan-3-yl}propanoic acid
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Overview
Description
3-{1-[(Tert-butoxy)carbonyl]azepan-3-yl}propanoic acid is a chemical compound with a complex structure that includes an azepane ring and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(Tert-butoxy)carbonyl]azepan-3-yl}propanoic acid typically involves multiple steps, starting with the formation of the azepane ring. The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. Common reagents used in the synthesis include tert-butyl chloroformate and azepane derivatives. Reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The process is designed to minimize waste and reduce production costs while maintaining high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{1-[(Tert-butoxy)carbonyl]azepan-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the azepane ring or other parts of the molecule.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-{1-[(Tert-butoxy)carbonyl]azepan-3-yl}propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic uses, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]azepan-3-yl}propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing the compound to participate in various biochemical pathways without premature reaction. The azepane ring can interact with enzymes or receptors, influencing their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid
- (Tert-Butoxy)Carbonyl L-His (Trt)-Aib-OH
- (1S,3R,4R)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylate
Uniqueness
Compared to similar compounds, 3-{1-[(Tert-butoxy)carbonyl]azepan-3-yl}propanoic acid is unique due to its specific ring structure and the presence of the Boc protecting group. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-5-4-6-11(10-15)7-8-12(16)17/h11H,4-10H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPAYLBPRKKISE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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